beta-Bromo-atropaldehyde
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Overview
Description
beta-Bromo-atropaldehyde: is an organic compound with the molecular formula C9H7BrO It is a derivative of atropaldehyde, where a bromine atom is substituted at the beta position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Two-Phase Bromination: A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones.
Industrial Production Methods: Industrial production methods for beta-Bromo-atropaldehyde are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and safety measures.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: beta-Bromo-atropaldehyde can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: It can also participate in β-elimination reactions, leading to the formation of α,β-unsaturated carbonyl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Elimination Reactions: Conditions typically involve the use of bases such as potassium carbonate or pyridine.
Major Products:
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine would yield an amine-substituted product.
Elimination Reactions: The major product is typically an α,β-unsaturated carbonyl compound.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: beta-Bromo-atropaldehyde is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Antimicrobial Agents: Compounds derived from this compound have shown potential as antimicrobial agents, particularly against gram-positive bacterial strains.
Industry:
Mechanism of Action
The mechanism of action of beta-Bromo-atropaldehyde involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or base used in the reaction.
Comparison with Similar Compounds
alpha-Bromo-α,β-unsaturated carbonyl compounds: These compounds share similar reactivity patterns and are used in similar synthetic applications.
Bromoacetaldehyde: Another brominated aldehyde with similar reactivity but different applications.
Uniqueness: beta-Bromo-atropaldehyde is unique due to its specific substitution pattern and the resulting reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and functional materials.
Properties
CAS No. |
92707-27-2 |
---|---|
Molecular Formula |
C9H7BrO |
Molecular Weight |
211.05 g/mol |
IUPAC Name |
(E)-3-bromo-2-phenylprop-2-enal |
InChI |
InChI=1S/C9H7BrO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-7H/b9-6- |
InChI Key |
DAVINASGGHJHOC-TWGQIWQCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\Br)/C=O |
Canonical SMILES |
C1=CC=C(C=C1)C(=CBr)C=O |
Origin of Product |
United States |
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